ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Overview
Description
ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a dimethylphenylcarbamoyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen-2-one core, the introduction of the dimethylphenylcarbamoyl group, and the esterification to form the ethyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents. Examples include:
- ETHYL 3-(4,8-DIMETHYL-7-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
- ETHYL 3-(7-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Uniqueness
The uniqueness of ETHYL 3-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[7-[2-(2,6-dimethylanilino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-6-31-23(29)13-11-20-17(4)19-10-12-21(18(5)25(19)33-26(20)30)32-14-22(28)27-24-15(2)8-7-9-16(24)3/h7-10,12H,6,11,13-14H2,1-5H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKAVDAMPBORT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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